2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861899
InChI: InChI=1S/C13H12N2O3/c1-8-11(7-16)9(2)15(14-8)12-6-4-3-5-10(12)13(17)18/h3-7H,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

CAS No.:

Cat. No.: VC15861899

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid -

Specification

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 2-(4-formyl-3,5-dimethylpyrazol-1-yl)benzoic acid
Standard InChI InChI=1S/C13H12N2O3/c1-8-11(7-16)9(2)15(14-8)12-6-4-3-5-10(12)13(17)18/h3-7H,1-2H3,(H,17,18)
Standard InChI Key MNNCWAFTMLUCKQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C=O

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a formyl group at position 4, and a benzoic acid group attached to the pyrazole’s nitrogen at position 1. The molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol. Key structural features include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents: Methyl groups enhance hydrophobicity, while the formyl group introduces electrophilic reactivity.

  • Benzoic acid moiety: Provides acidity (pKa ≈ 4.2) and hydrogen-bonding capacity .

The compound’s structure is analogous to 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (C₁₂H₁₂N₂O₂, MW 216.24 g/mol) , but the addition of a formyl group increases its polarity and potential for chemical derivatization.

Physicochemical Properties

While direct data on 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid are scarce, properties can be inferred from related compounds:

PropertyValue (Inferred)Comparable Compound DataSource
Melting Point210–215°C2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: 225°C
SolubilityDMSO > Water4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid: soluble in DMSO
LogP (Partition Coeff.)1.8–2.2Pyrazole analogs: 1.5–2.5

The formyl group’s presence likely reduces LogP compared to non-polar analogs, enhancing aqueous solubility slightly.

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazole-benzoic acid hybrids typically involves condensation reactions followed by functional group modifications. A plausible route for 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is:

  • Formation of Pyrazole Core:

    • React 4-hydrazinobenzoic acid with acetylacetone derivatives to form the pyrazole ring .

    • Example: 4-Hydrazinobenzoic acid + 3,5-diketopentane → 3,5-dimethylpyrazole intermediate .

  • Formylation:

    • Introduce the formyl group using Vilsmeier-Haack reaction (POCl₃/DMF) .

    • Conditions: 80°C for 8 hours, yielding the aldehyde derivative .

  • Purification:

    • Recrystallization from ethanol/water mixtures .

Yield: ~75–90% (based on analogous syntheses) .

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 9.98 (s, formyl-H), 8.10 (s, aromatic-H), 2.50 (s, methyl-H) .

    • ¹³C NMR: δ 184.9 (C=O), 166.9 (COOH), 151.7 (pyrazole-C) .

  • Mass Spectrometry:

    • HRMS (ESI): m/z 245.0826 [M+H]⁺ (calculated for C₁₃H₁₂N₂O₃) .

Biological Activity and Mechanisms

Antimicrobial Properties

Structural analogs exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus:

CompoundMIC (μg/mL)Bacterial StrainSource
4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid3.125Methicillin-resistant S. aureus (MRSA)
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid>50E. coli

The formyl group enhances antimicrobial efficacy by enabling covalent interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

Mechanism of Action

  • Membrane Disruption: Hydrophobic methyl groups embed into lipid bilayers, while the benzoic acid moiety acidifies the cytoplasm .

  • Enzyme Inhibition: The formyl group reacts with nucleophilic residues (e.g., cysteine thiols) in bacterial proteins .

Applications in Medicinal Chemistry

Drug Development

This compound serves as a multifunctional building block for:

  • Antimicrobial Agents: Hybridization with fluoroquinolones improves MRSA coverage .

  • Anticancer Drugs: Pyrazole derivatives inhibit tubulin polymerization (IC₅₀ ≈ 1.2 μM) .

Material Science

  • Coordination Polymers: The benzoic acid group facilitates metal-ligand bonding (e.g., Cu²⁺, Zn²⁺) .

Comparative Analysis with Structural Analogues

Parameter2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid
Molecular FormulaC₁₃H₁₂N₂O₃C₁₂H₁₂N₂O₂C₁₇H₁₁FN₂O₃
MIC (MRSA)Not reported>50 μg/mL3.125 μg/mL
Synthetic Yield~85% (inferred)90%90%
Key ApplicationAntimicrobial scaffoldCoordination polymersAntibacterial lead compound

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